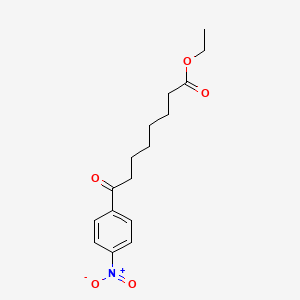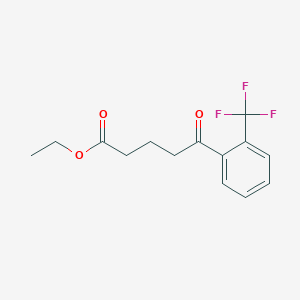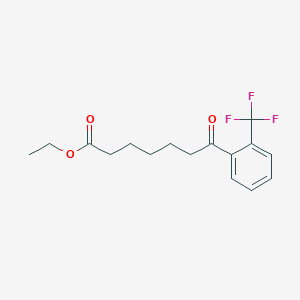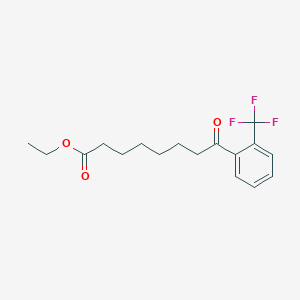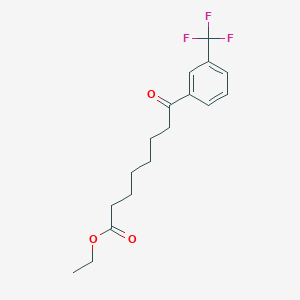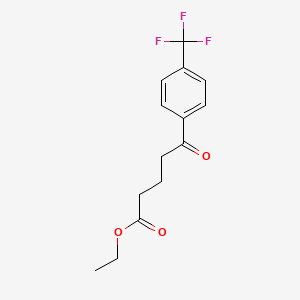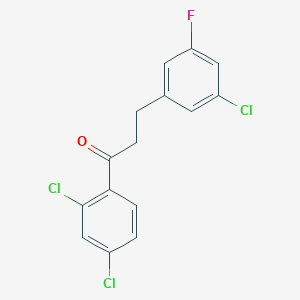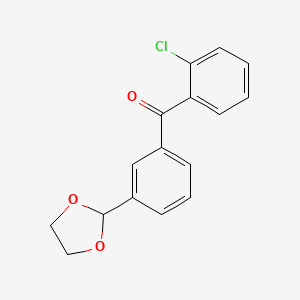
2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the molecular formula C16H13ClO3 . It has an average mass of 288.726 Da and a monoisotopic mass of 288.055328 Da .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone” consists of 16 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Applications De Recherche Scientifique
Photochemical Reactions
The photochemical reactions of 2-alkyl-1,3-dioxolanes in the presence of benzophenone yield open 2-chloroethyl carboxylic esters and S-2-chloroethyl thiocarboxylic esters. This process involves photochemically excited benzophenone abstracting a hydrogen atom from the substrate to generate intermediate cyclic (thio)acetal radicals. These radicals can be efficiently trapped in inert solvents, leading to the formation of nitroxides. This supports a mechanism where a cyclic radical abstracts halogen from the solvent, forming an intermediate cyclic chloro-(thio)acetal. Heterolytic cleavage of the new C-Cl bond produces a well-stabilized cyclic carbonium ion and chloride anion, culminating in ring rupture and formation of the final product (Hartgerink et al., 1971).
Synthesis of Functionalized Benzophenone Derivatives
2-Aryl-2-(chloroaryl)-1,3-dioxolanes can be lithiated ortho to the ketal group of the chloroaryl ring, allowing the generation of ortho-functionalized benzophenone derivatives. This process demonstrates the site selectivity of deprotonation reactions influenced by the 4-chloro substituent and allows for the creation of new benzophenone derivatives with diverse functionalities (Lukács et al., 2004).
Fungicidal Activities
1-[(2,2-diaryl-1,3-dioxolan-4-yl)methyl]-1H-azoles, synthesized through ketalization of benzophenones and subsequent alkylation, exhibit high fungicidal activities. This application highlights the potential of 1,3-dioxolanes in the development of effective fungicides (Talismanov & Popkov, 2007).
Propriétés
IUPAC Name |
(2-chlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-14-7-2-1-6-13(14)15(18)11-4-3-5-12(10-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZOIXLJSBWZRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645072 |
Source


|
| Record name | (2-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-25-6 |
Source


|
| Record name | (2-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

